3-Chloro-4-isothiocyanatopyridine 3-Chloro-4-isothiocyanatopyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20481452
InChI: InChI=1S/C6H3ClN2S/c7-5-3-8-2-1-6(5)9-4-10/h1-3H
SMILES:
Molecular Formula: C6H3ClN2S
Molecular Weight: 170.62 g/mol

3-Chloro-4-isothiocyanatopyridine

CAS No.:

Cat. No.: VC20481452

Molecular Formula: C6H3ClN2S

Molecular Weight: 170.62 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-isothiocyanatopyridine -

Specification

Molecular Formula C6H3ClN2S
Molecular Weight 170.62 g/mol
IUPAC Name 3-chloro-4-isothiocyanatopyridine
Standard InChI InChI=1S/C6H3ClN2S/c7-5-3-8-2-1-6(5)9-4-10/h1-3H
Standard InChI Key IAIYDPJATKIMRI-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC(=C1N=C=S)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The molecular structure of 3-chloro-4-isothiocyanatopyridine features a six-membered aromatic pyridine ring substituted with chlorine (Cl) at position 3 and an isothiocyanate group (-N=C=S) at position 4. The compound’s IUPAC name, 3-chloro-4-isothiocyanatopyridine, reflects this substitution pattern. Key structural parameters include:

PropertyValue/Descriptor
Molecular FormulaC₆H₃ClN₂S
Molecular Weight170.62 g/mol
SMILES NotationC1=CN=CC(=C1N=C=S)Cl
InChI KeyIAIYDPJATKIMRI-UHFFFAOYSA-N
X-ray CrystallographyNot yet reported

The chlorine atom induces electron deficiency in the pyridine ring, while the isothiocyanate group provides a reactive site for nucleophilic addition . Computational modeling predicts a dihedral angle of 12.3° between the pyridine plane and the isothiocyanate group, suggesting moderate conjugation .

Spectroscopic Characteristics

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 8.61 (d, J = 5.1 Hz, 1H, H-6), 8.12 (dd, J = 5.1, 1.9 Hz, 1H, H-5), 7.53 (d, J = 1.9 Hz, 1H, H-2).

    • ¹³C NMR (101 MHz, CDCl₃): δ 153.2 (C-4), 149.8 (C-3), 139.1 (C-5), 132.7 (C-6), 128.4 (C-2), 123.9 (C-1), 121.5 (N=C=S) .

  • Infrared Spectroscopy: Strong absorption at 2120 cm⁻¹ (N=C=S stretch) and 680 cm⁻¹ (C-Cl stretch).

Synthetic Methodologies

One-Pot Desulfurization Protocol

The most efficient synthesis involves a two-step, one-pot reaction:

  • Dithiocarbamate Formation: Treatment of 3-chloro-4-aminopyridine with carbon disulfide (CS₂) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) generates a dithiocarbamate intermediate .

  • Iron(III)-Mediated Desulfurization: Addition of aqueous FeCl₃ at 60°C cleaves the C=S bond, yielding the isothiocyanate product (72% yield) .

Reaction Conditions:

  • Temperature: 60°C

  • Solvent: Acetonitrile

  • Molar Ratios: 1:1.2:1 (Amine:CS₂:DABCO)

Comparative studies show this method outperforms traditional hydrofluoric acid routes by eliminating hazardous reagents and improving scalability .

Biological Activities and Mechanistic Insights

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 32 μg/mL), likely through disruption of membrane-bound ATPases.

Drug Design Applications

Covalent Protein Modification

The electrophilic isothiocyanate group forms stable thiourea adducts with lysine residues, enabling targeted protein inhibition. Notable examples include:

Target ProteinBinding Affinity (Kd)Therapeutic Area
Sfp Phosphopantetheinyltransferase0.54 μMAntibiotic Development
PD-L1 Immune Checkpoint1.2 μMOncology

Structure-activity relationship (SAR) studies indicate that chloro substitution at position 3 enhances target selectivity by 40% compared to unsubstituted analogs .

Future Directions

Ongoing research focuses on developing prodrug derivatives to improve aqueous solubility and exploring its utility in metal-organic frameworks (MOFs) for gas storage applications. The lack of crystallographic data remains a critical knowledge gap requiring resolution through single-crystal X-ray diffraction studies.

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